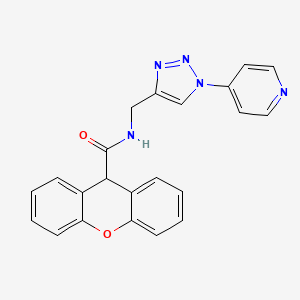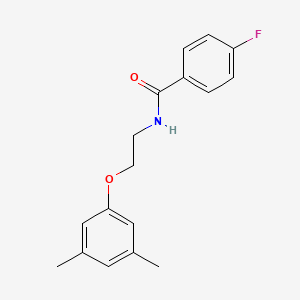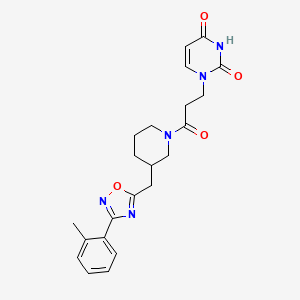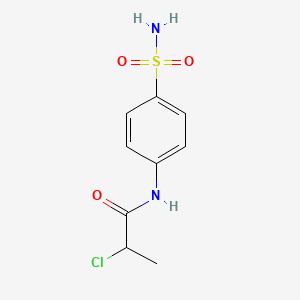
4-((3,5-Difluorobenzyl)sulfonyl)-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,5-Difluorobenzyl)sulfonyl)-2-phenylmorpholine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a 3,5-difluorobenzyl moiety. The presence of fluorine atoms in the benzyl group enhances its chemical stability and reactivity, making it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4-((3,5-Difluorobenzyl)sulfonyl)-2-phenylmorpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 3,5-difluorobenzyl sulfonyl chloride: This is achieved by reacting 3,5-difluorobenzyl alcohol with thionyl chloride (SOCl₂) to form the corresponding sulfonyl chloride.
Nucleophilic substitution reaction: The sulfonyl chloride is then reacted with 2-phenylmorpholine in the presence of a base such as triethylamine (Et₃N) to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-((3,5-Difluorobenzyl)sulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert sulfonyl groups to sulfides.
Substitution: The fluorine atoms in the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-((3,5-Difluorobenzyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-((3,5-Difluorobenzyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
4-((3,5-Difluorobenzyl)sulfonyl)-2-phenylmorpholine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzaldehyde: Another fluorinated benzyl compound with different functional groups.
2,4-Difluoronitrobenzene: A compound with similar fluorine substitution but different reactivity due to the presence of a nitro group.
(3,5-Difluorobenzyl)(4-fluorophenyl)sulfane: A structurally related compound with a different substitution pattern.
The uniqueness of this compound lies in its combination of a morpholine ring, phenyl group, and sulfonyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-[(3,5-difluorophenyl)methylsulfonyl]-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S/c18-15-8-13(9-16(19)10-15)12-24(21,22)20-6-7-23-17(11-20)14-4-2-1-3-5-14/h1-5,8-10,17H,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQWSEYZOMUXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)CC2=CC(=CC(=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-butyl-4-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2735155.png)
![[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine](/img/structure/B2735156.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2735157.png)
![N-(2-bromo-4-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735158.png)
![3-fluoro-4-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2735160.png)

![4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2735163.png)
![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735164.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2735166.png)


